molecular formula C5H10O5 B7803662 L-Xylopyranose CAS No. 19982-83-3

L-Xylopyranose

Cat. No.: B7803662
CAS No.: 19982-83-3
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-CZBDKTQLSA-N
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Description

L-Xylopyranose is a monosaccharide belonging to the class of organic compounds known as pentoses. These are carbohydrates that contain five carbon atoms. This compound is a structural isomer of D-Xylopyranose, differing in the spatial arrangement of atoms. It is commonly found in nature as a component of hemicellulose, a major constituent of plant cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Xylopyranose can be synthesized through various chemical and enzymatic pathways. One common method involves the isomerization of L-Xylose using xylose isomerase. This enzyme catalyzes the conversion of L-Xylose to this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of hemicellulose, which is abundant in agricultural residues and wood. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound. This method is advantageous due to the availability of raw materials and the relatively simple extraction process .

Chemical Reactions Analysis

Types of Reactions

L-Xylopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Xylopyranose has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: this compound is studied for its role in the structure and function of plant cell walls.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: This compound is used in the production of biofuels and biodegradable plastics

Mechanism of Action

The mechanism of action of L-Xylopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, xylose isomerase catalyzes the isomerization of this compound to L-Xylose, which can then enter various metabolic pathways.

Comparison with Similar Compounds

L-Xylopyranose can be compared with other similar compounds such as D-Xylopyranose, L-Arabinopyranose, and D-Arabinopyranose.

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules.

Biological Activity

L-Xylopyranose, a sugar compound belonging to the xylopyranose family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects. The following sections will summarize key research findings, case studies, and relevant data.

Structure and Properties

This compound exists in two anomeric forms: α-L-xylopyranose and β-L-xylopyranose. These forms can interconvert through mutarotation, resulting in a mixture of both in solution . The structure of this compound is characterized by a six-membered pyranose ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of xylopyranose exhibit significant antimicrobial properties. A study on d-xylopyranosides showed that these compounds displayed activity against various pathogens, including fungi such as Candida albicans and bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 256 µg/mL, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Xylopyranosides

CompoundPathogenMIC (µg/mL)
d-Xylopyranoside 1Candida albicans64
d-Xylopyranoside 2Staphylococcus aureus128
d-Xylopyranoside 3Escherichia coli256

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study involving the measurement of nitric oxide (NO) production in LPS-stimulated murine microglia cells indicated that certain xylopyranosides could moderate NO production without significant cytotoxicity. The IC50 values for these compounds ranged from 33.8 to 41.0 µM, suggesting a moderate inhibitory effect on neuroinflammation .

Case Studies and Research Findings

  • Neuroinflammatory Activity : A group of xylopyranosides was tested for their ability to inhibit NO production in BV-2 microglial cells. The results indicated that these compounds could serve as potential therapeutic agents in neurodegenerative diseases where inflammation plays a critical role .
  • Functionalization Studies : Research into the thermochemical kinetics of functionalized xylopyranoses has revealed insights into their stability and reactivity under various conditions. This work is essential for understanding how modifications to the xylopyranose structure can enhance or alter its biological activity .
  • Phytochemical Applications : Xylopyranoses are also being explored for their roles in plant biology as signaling molecules that can trigger defense responses against pathogens . This highlights the broader ecological significance of xylopyranoses beyond human health.

Properties

IUPAC Name

(3S,4R,5S)-oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-CZBDKTQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331418
Record name L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19982-83-3
Record name L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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